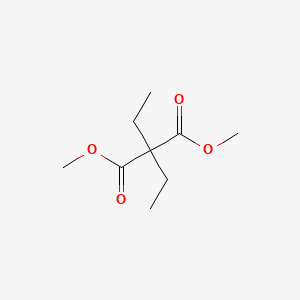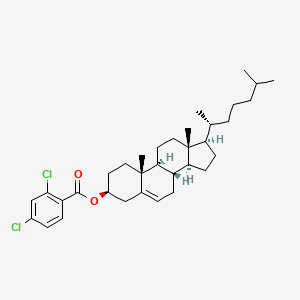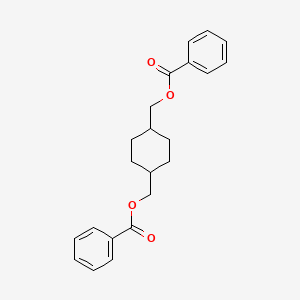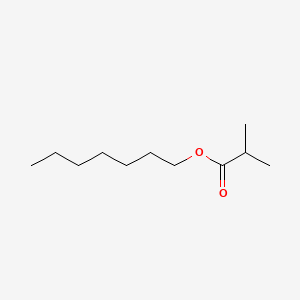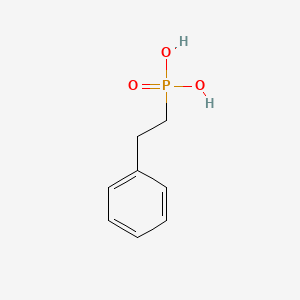
(2-Phenylethyl)phosphonic acid
Vue d'ensemble
Description
(2-Phenylethyl)phosphonic acid, also known as 2-PEP, is an organic compound composed of a phenyl group and a phosphonic acid group. It is an important intermediate in the synthesis of various organic compounds, and has been used in a range of research applications.
Applications De Recherche Scientifique
Chemical Properties
(2-Phenylethyl)phosphonic acid, with the molecular formula C8H11O3P and molecular weight of 186.15 g/mol , is an organic phosphonic acid derivative . It has a stable C-P bond and is an inorganic acid .
Bioactive Properties
Phosphonic acids, including (2-Phenylethyl)phosphonic acid, are known for their bioactive properties. They can be used as drugs or pro-drugs .
Bone Targeting
Phosphonic acids have been used for bone targeting. Their ability to bind to bone tissue makes them useful in medical applications .
Design of Supramolecular or Hybrid Materials
Phosphonic acids are used in the design of supramolecular or hybrid materials. Their unique chemical properties allow them to form stable structures with other compounds .
Surface Functionalization
Phosphonic acids are used for the functionalization of surfaces. They can form a stable bond with the surface, altering its properties and making it suitable for various applications .
Analytical Purposes
Phosphonic acids are used for analytical purposes. Their unique chemical properties make them useful in various analytical techniques .
Medical Imaging
Phosphonic acids are used in medical imaging. They can be used as contrast agents or as part of compounds that target specific tissues or cells .
Phosphoantigens
Phosphonic acids can act as phosphoantigens, substances that can stimulate an immune response. This makes them useful in immunology and vaccine development .
Propriétés
IUPAC Name |
2-phenylethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDYSJCMAFSRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196930 | |
| Record name | (2-Phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylethyl)phosphonic acid | |
CAS RN |
4672-30-4 | |
| Record name | Phenylethanephosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Phenylethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4672-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-PHENYLETHYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYS2CJ2L67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (1-Amino-2-phenylethyl)phosphonic acid (APEP) in plants?
A1: APEP acts as a potent inhibitor of the enzyme phenylalanine ammonia-lyase (PAL) in various plants. [, ] PAL is a key enzyme in the phenylpropanoid pathway, responsible for the biosynthesis of various phenolic compounds, including lignin and some phytoalexins. [, ] By inhibiting PAL, APEP disrupts the production of these compounds, ultimately affecting plant growth and defense mechanisms. [, ]
Q2: How does the stereochemistry of APEP affect its inhibitory activity on phenylalanine ammonia-lyase (PAL)?
A2: Studies show that the (R)-enantiomer of APEP exhibits significantly stronger inhibition of PAL compared to the (S)-enantiomer. [] For instance, (R)-APEP demonstrates a Ki value of 1.5 μM for buckwheat PAL, while the Ki value for (S)-APEP is 11.6 μM. [] This difference highlights the stereospecificity of PAL's active site and its interaction with APEP.
Q3: How does APEP impact the interaction between soybean and pathogens like Phytophthora megasperma f.sp. glycinea?
A3: APEP application can influence the defense response of soybean against pathogens. [, ] By inhibiting PAL and consequently reducing phytoalexin production, APEP can potentially affect the plant's resistance mechanisms against infection. [, ] This effect has been observed in interactions with Phytophthora megasperma f.sp. glycinea, where APEP treatment influenced the accumulation of the phytoalexin glyceollin and altered the expression of resistance. [, ]
Q4: Can APEP affect the symbiotic relationship between soybean and Bradyrhizobium japonicum?
A4: Research suggests that APEP can interfere with the early stages of nodule formation in the symbiotic relationship between soybean and Bradyrhizobium japonicum. [] When applied during the initial 20 hours of the interaction, APEP, at concentrations that didn't inhibit plant or bacterial growth, significantly reduced the number of nodules formed. [] This observation suggests that PAL activity and, by extension, the phenylpropanoid pathway, play a crucial role in the early signaling events leading to successful nodulation.
Q5: Does (1-Amino-2-phenylethyl)phosphonic acid (APEP) affect protein synthesis in a similar manner to its inhibition of PAL?
A5: While APEP effectively inhibits PAL, research indicates that it does not significantly inhibit phenylalanine-tRNA synthetases (PRSs), the enzymes responsible for attaching phenylalanine to its corresponding tRNA during protein synthesis. [] This selectivity makes APEP a valuable tool for specifically studying the phenylpropanoid pathway and its downstream effects without directly interfering with general protein synthesis.
Q6: How does (1-Amino-2-phenylethyl)phosphonic acid interact with Carboxypeptidase A?
A6: (S)-(+)-(1-Amino-2-phenylethyl)phosphonic acid acts as an inhibitor of Carboxypeptidase A. [, ] X-ray diffraction studies reveal that the phosphonate group of the inhibitor binds to the zinc ion in the enzyme's active site. [] This binding occurs in a monodentate fashion, with additional interactions from Arg127 and Glu270 residues stabilizing the complex. [] Interestingly, the inhibitor exhibits two possible binding orientations within the active site. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)




